KGP591

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

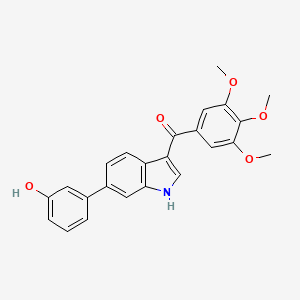

C24H21NO5 |

|---|---|

分子量 |

403.4 g/mol |

IUPAC名 |

[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C24H21NO5/c1-28-21-11-16(12-22(29-2)24(21)30-3)23(27)19-13-25-20-10-15(7-8-18(19)20)14-5-4-6-17(26)9-14/h4-13,25-26H,1-3H3 |

InChIキー |

JQHIEFZGSRAUDF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CNC3=C2C=CC(=C3)C4=CC(=CC=C4)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of KGP591

Introduction

KGP591 is identified as a potent inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton in eukaryotic cells. They play a pivotal role in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound interferes with these essential functions, leading to cell cycle arrest at the G2/M phase and the inhibition of cell migration. These properties position this compound as a compound of interest in cancer research, as the disruption of mitosis is a key mechanism for many chemotherapeutic agents.

Quantitative Data

The following table summarizes the available quantitative data for this compound, a tubulin polymerization inhibitor. This data is crucial for understanding its potency and cellular effects.

| Parameter | Value | Cell Line/System | Notes |

| IC50 (Tubulin Polymerization) | 0.57 µM | Purified bovine brain tubulin | This value indicates the concentration of this compound required to inhibit tubulin polymerization by 50% in a cell-free biochemical assay. |

| Cellular Effect | G2/M Phase Arrest | MDA-MB-231 cells | Treatment with 200 nM this compound for 48 hours resulted in a significant arrest of cells in the G2/M phase of the cell cycle. |

| Cellular Effect | Inhibition of Migration & Proliferation | MDA-MB-231 cells | A concentration of 100 nM this compound over 72 hours was effective in inhibiting cell migration and proliferation. |

| Cellular Effect | Microtubule Disruption | MDA-MB-231 cells | Exposure to 100 nM this compound for 30 minutes led to the disruption of the microtubule network. |

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. Tubulin dimers polymerize in a GTP-dependent manner to form microtubules. This process is highly dynamic, with microtubules constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization), a phenomenon known as dynamic instability. This dynamic nature is essential for the proper functioning of the mitotic spindle during cell division, where microtubules attach to chromosomes and facilitate their segregation into daughter cells.

This compound disrupts this dynamic equilibrium by binding to tubulin subunits, thereby preventing their assembly into microtubules. This leads to a net depolymerization of microtubules and a disruption of the microtubule cytoskeleton. The consequences of this disruption are particularly significant during mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest can ultimately trigger apoptosis (programmed cell death).

The inhibition of microtubule dynamics also affects other cellular processes, such as cell migration and the maintenance of cell morphology, which are dependent on a functional microtubule network.

Signaling and Cellular Process Pathway

The following diagram illustrates the mechanism of microtubule disruption by this compound and its downstream cellular consequences.

Caption: this compound binds to tubulin dimers, inhibiting their polymerization into microtubules, which leads to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

The characterization of a tubulin polymerization inhibitor like this compound typically involves a series of in vitro and cell-based assays. The following are representative protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.

-

Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form.

-

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol (as a polymerization enhancer)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., nocodazole)

-

Negative control (DMSO vehicle)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and glycerol in General Tubulin Buffer on ice.

-

Add serial dilutions of this compound, positive control, or negative control to the wells of a 96-well plate.

-

Add the tubulin reaction mixture to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the rate of polymerization against the concentration of this compound to determine the IC50 value.

-

Immunofluorescence Staining for Microtubule Disruption

This method visualizes the effect of this compound on the microtubule network within cells.

-

Objective: To qualitatively and quantitatively assess the disruption of microtubule structure by this compound.

-

Materials:

-

Adherent cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with PBS and fix them.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. Analyze the images for changes in microtubule morphology.

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.

-

Objective: To determine if this compound causes cell cycle arrest at a specific phase (e.g., G2/M).

-

Principle: DNA content varies depending on the phase of the cell cycle (2N in G0/G1, between 2N and 4N in S, and 4N in G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to measure the DNA content of individual cells.

-

Materials:

-

Cell suspension (from treated and control cells)

-

PBS

-

Ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture cells and treat them with this compound or vehicle control for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a novel tubulin polymerization inhibitor like this compound.

Caption: A logical workflow for characterizing a tubulin polymerization inhibitor, from initial in vitro screening to detailed cellular mechanism of action studies.

Unveiling KGP591: A Technical Guide to its Discovery and Synthesis

For Immediate Release

In the ongoing quest for novel anticancer agents, the small molecule KGP591 has emerged as a potent inhibitor of tubulin polymerization. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. This compound is a member of a series of structurally diverse 6-aryl-3-aroyl-indole analogues designed to interact with the colchicine binding site on β-tubulin.

Discovery and Rationale

This compound was identified through a systematic exploration of 6-aryl-3-aroyl-indole scaffolds, a class of compounds inspired by known tubulin inhibitors. The core scientific premise was to develop novel agents with potent antiproliferative and vascular disrupting activities. The discovery of this compound was detailed in the publication "Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization" in the European Journal of Medicinal Chemistry.

Core Biological Activity

This compound exhibits potent inhibition of tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 0.57 µM. This disruption of microtubule dynamics leads to a cascade of downstream cellular effects, ultimately culminating in cell cycle arrest and apoptosis.

Quantitative Biological Data

| Parameter | Value | Cell Line/System |

| Tubulin Polymerization IC50 | 0.57 µM | Purified tubulin |

| G2/M Phase Arrest | Significant | MDA-MB-231 |

| Cell Migration Inhibition | Effective | MDA-MB-231 |

| Antitumor Activity (Prodrug KGP618) | Demonstrated | Orthotopic RENCA model |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the 6-aryl-3-aroyl-indole core. A key step in the synthesis is a Suzuki coupling reaction to introduce the aryl group at the 6-position of the indole ring.

Note: The detailed, step-by-step synthesis protocol, including specific reagents, reaction conditions, and purification methods, is proprietary to the research published in the European Journal of Medicinal Chemistry. For precise replication, consulting the original publication is essential.

Tubulin Polymerization Inhibition Assay

The inhibitory effect of this compound on tubulin polymerization is assessed using a cell-free assay.

Protocol:

-

Bovine brain tubulin is purified and suspended in a glutamate-based buffer.

-

The tubulin solution is incubated with varying concentrations of this compound or a vehicle control.

-

Polymerization is initiated by the addition of GTP and warming the mixture to 37°C.

-

The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time using a spectrophotometer.

-

The IC50 value is calculated by plotting the rate of polymerization against the concentration of this compound.

Cell-Based Assays with MDA-MB-231 Cells

The human breast adenocarcinoma cell line MDA-MB-231 is utilized to evaluate the cellular effects of this compound.

Cell Culture: MDA-MB-231 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

G2/M Cell Cycle Arrest Analysis:

-

MDA-MB-231 cells are treated with this compound or vehicle for a specified duration.

-

Cells are harvested, fixed in ethanol, and stained with a solution containing propidium iodide and RNase.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G2/M phase of the cell cycle is quantified to determine the extent of arrest.

Cell Migration (Wound Healing) Assay:

-

A confluent monolayer of MDA-MB-231 cells is created in a culture plate.

-

A scratch or "wound" is made in the monolayer using a sterile pipette tip.

-

The cells are then treated with this compound or a vehicle control.

-

The closure of the wound is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

In Vivo Antitumor Efficacy in an Orthotopic RENCA Model

The in vivo antitumor activity of this compound is evaluated using a phosphate prodrug, KGP618, to enhance solubility and bioavailability.

Animal Model: An orthotopic renal cell carcinoma (RENCA) model is established in immunocompetent mice.

Protocol:

-

RENCA cells, engineered to express luciferase (RENCA-luc), are surgically implanted into the kidney of the mice.

-

Tumor growth is monitored non-invasively by bioluminescence imaging.

-

Once tumors are established, mice are treated with KGP618 or a vehicle control.

-

The effect on tumor growth is assessed by monitoring the bioluminescence signal and by measuring tumor volume at the end of the study.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in this compound's action and evaluation, the following diagrams are provided.

Caption: this compound's mechanism of action targeting tubulin polymerization.

Caption: The experimental workflow for the discovery and evaluation of this compound.

KGP591 (GSK591): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of KGP591, also widely known as GSK591. It is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cellular processes and increasingly recognized as a therapeutic target in oncology. This document details the chemical structure, physicochemical properties, mechanism of action, and impact on cellular signaling pathways. Furthermore, it outlines key experimental protocols for the in vitro and in vivo evaluation of this compound, aiming to facilitate further research and drug development efforts.

Chemical Structure and Properties

GSK591 is a small molecule inhibitor with the systematic IUPAC name 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide.[1] Its chemical identifiers and physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| Common Name | GSK591[1] |

| Synonyms | EPZ015866, GSK3203591[2] |

| IUPAC Name | 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide[1] |

| CAS Number | 1616391-87-7[2] |

| Molecular Formula | C₂₂H₂₈N₄O₂[2] |

| SMILES | O=C(C1=CC(NC2CCC2)=NC=C1)NC--INVALID-LINK--CN3CCC4=CC=CC=C4C3[2] |

| InChI | InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1[2] |

| InChIKey | TWKYXZSXXXKKJU-FQEVSTJZSA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 380.5 g/mol [2] |

| Appearance | Crystalline solid[2] |

| Solubility | DMF: 16 mg/ml; DMSO: 16 mg/ml; Ethanol: 12 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[2] |

| Storage | -20°C[2] |

| Stability | ≥ 4 years at -20°C[2] |

| λmax | 251, 340 nm[2] |

Biological Activity and Mechanism of Action

GSK591 is a potent and selective inhibitor of the PRMT5/MEP50 complex.[3] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1]

Potency and Selectivity

| Assay Type | Target | Metric | Value |

| In vitro biochemical assay | PRMT5/MEP50 complex methylating histone H4 | IC₅₀ | 11 nM[2][3] |

| Cell-based assay (Z-138 cells) | Symmetric arginine methylation of SmD3 | EC₅₀ | 56 nM[2][3] |

GSK591 demonstrates high selectivity for PRMT5 over a panel of other methyltransferases at concentrations up to 50 µM.[2][3]

Signaling Pathways

GSK591 exerts its biological effects primarily through the inhibition of PRMT5, leading to the modulation of several downstream signaling pathways, most notably the PI3K/Akt pathway.

Inhibition of PRMT5 by GSK591 has been shown to decrease the phosphorylation of Akt and its downstream target, GSK3β.[4] This subsequently leads to reduced expression of cyclin D1 and E1, resulting in cell cycle arrest and induction of apoptosis.[4] Furthermore, PRMT5 inhibition has been linked to a reduction in cancer cell invasion.[5]

Experimental Protocols

The following sections detail methodologies for key experiments involving GSK591.

In Vitro PRMT5 Inhibition Assay

This protocol describes a biochemical assay to determine the IC₅₀ of GSK591 against the PRMT5/MEP50 complex.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of GSK591 in a suitable buffer (e.g., DMSO). Prepare a reaction mixture containing the PRMT5/MEP50 enzyme complex, histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in assay buffer.

-

Reaction Initiation: Add the GSK591 dilutions or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Capture and Wash: Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.

-

Quantification: Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each GSK591 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Symmetric Dimethylation Assay

This protocol outlines a method to determine the EC₅₀ of GSK591 for the inhibition of symmetric arginine dimethylation in a cellular context.

Methodology:

-

Cell Culture: Plate cells (e.g., Z-138 mantle cell lymphoma cells) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GSK591 or vehicle control for a specified duration (e.g., 72 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for symmetrically dimethylated SmD3 (a known PRMT5 substrate).

-

Probe with a loading control antibody (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometry and Analysis: Quantify the band intensities and normalize the SmD3 methylation signal to the loading control. Calculate the EC₅₀ value from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK591 in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., human lung cancer cell line A549) into the flank of immunocompromised mice.

-

Tumor Growth and Grouping: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer GSK591 at a specified dose and schedule (e.g., 50 mg/kg, daily via intraperitoneal injection).[6] The vehicle control should be administered to the control group.[6]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., every 2-3 days). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting for PRMT5 target methylation or immunohistochemistry.

Conclusion

GSK591 is a valuable chemical probe for studying the biological functions of PRMT5 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity, coupled with its demonstrated activity in cellular and in vivo models, underscore its importance in the field of epigenetics and cancer research. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of PRMT5 inhibition.

References

- 1. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSK591 | Structural Genomics Consortium [thesgc.org]

- 4. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

KGP591: A Technical Guide to its Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

KGP591 is a potent inhibitor of tubulin polymerization, a critical process for cell division and microtubule-dependent cellular functions. This technical guide provides an in-depth analysis of the molecular target and binding site of this compound, consolidating available data for researchers in oncology and drug development. Evidence strongly suggests that this compound, a member of the benzosuberene class of compounds, exerts its anti-mitotic activity by interacting with the colchicine binding site on β-tubulin. This guide details the mechanism of action, presents quantitative data for this compound and related compounds, and provides a comprehensive experimental protocol for assessing tubulin polymerization.

Molecular Target: Tubulin

The primary molecular target of this compound is the protein tubulin . Tubulin heterodimers, composed of α- and β-tubulin subunits, are the fundamental building blocks of microtubules. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin into microtubules, this compound disrupts these vital functions, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis. This mechanism of action makes tubulin an attractive target for anticancer therapies.

Binding Site: The Colchicine Domain of β-Tubulin

While direct crystallographic data for a this compound-tubulin complex is not publicly available, substantial evidence from studies on structurally related benzosuberene analogues points to the colchicine binding site on β-tubulin as the specific binding pocket for this compound.[1][2][3] The colchicine site is a well-characterized pocket located at the interface between the α- and β-tubulin subunits within the heterodimer.[4][5][6] Small molecules that bind to this site physically obstruct the conformational changes required for tubulin dimers to assemble into straight protofilaments, thus inhibiting microtubule formation.

The benzosuberene scaffold, characteristic of this compound, is a recognized pharmacophore for colchicine site inhibitors.[1][2][3] Numerous studies on analogous compounds have demonstrated their competitive binding against colchicine, further solidifying the classification of this compound class as colchicine site inhibitors.[1][2][3]

Quantitative Data

The following table summarizes the inhibitory activity of this compound and its closely related analogue, KGP18, on tubulin polymerization.

| Compound | Assay | Parameter | Value (µM) | Reference |

| This compound | Tubulin Polymerization Inhibition | IC50 | 0.57 | MedChemExpress |

| KGP18 | Tubulin Polymerization Inhibition | IC50 | ~1 | [1] |

Note: KGP18 is a closely related benzosuberene analogue and a potent inhibitor of tubulin polymerization.

Signaling Pathway and Mechanism of Action

The binding of this compound to the colchicine site on β-tubulin initiates a cascade of events that ultimately leads to cell death. The following diagram illustrates the proposed signaling pathway and mechanism of action.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is a standard method to assess the inhibitory effect of compounds like this compound on tubulin polymerization in a cell-free system. The polymerization of tubulin is monitored by the increase in absorbance at 340 nm.

Materials:

-

Lyophilized bovine or porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution (100 mM stock)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

96-well, half-area, clear bottom microplates

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.

-

Prepare a 10 mM working stock of GTP in General Tubulin Buffer.

-

Prepare serial dilutions of this compound in DMSO. Further dilute in General Tubulin Buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

-

Assay Setup:

-

On ice, add the following to each well of a pre-chilled 96-well plate:

-

85 µL of tubulin solution in General Tubulin Buffer with glycerol (final concentration of glycerol is typically 10%).

-

5 µL of diluted this compound or vehicle control (DMSO in General Tubulin Buffer).

-

Incubate for 5 minutes on ice.

-

-

-

Initiation of Polymerization:

-

Initiate the polymerization by adding 10 µL of 10 mM GTP to each well (final concentration ~1 mM).

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time for each concentration of this compound.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Experimental Workflow for Target and Binding Site Identification

The following diagram outlines a typical workflow for identifying the molecular target and binding site of a novel tubulin inhibitor.

Conclusion

This compound is a potent tubulin polymerization inhibitor that is highly likely to bind to the colchicine site on β-tubulin. Its mechanism of action, involving the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis, making it a compound of significant interest for cancer research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and characterization of this compound and its analogues. Future structural studies, such as X-ray crystallography of the this compound-tubulin complex, would provide definitive confirmation of the binding site and detailed molecular interactions, which could guide the design of next-generation tubulin inhibitors with improved efficacy and selectivity.

References

- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of KGP591 in Oncology: A Technical Overview of a Novel Investigational Agent

For Immediate Release

In the dynamic landscape of cancer research, the investigational compound KGP591 is generating significant interest among researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, consolidating the current understanding of its mechanism of action, preclinical data, and the design of ongoing clinical investigations.

Core Concepts and Mechanism of Action

This compound is a targeted radiopharmaceutical, a class of therapy that delivers cytotoxic radiation directly to cancer cells while minimizing damage to surrounding healthy tissue. It consists of two key components: the J591 antibody and the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).

The J591 antibody is a monoclonal antibody that specifically targets the prostate-specific membrane antigen (PSMA), a protein that is highly expressed on the surface of most prostate cancer cells. This high level of expression makes PSMA an attractive target for therapeutic intervention.

The therapeutic payload, ²²⁵Ac, is a potent alpha-emitter. Alpha particles are high-energy particles that cause double-strand breaks in DNA, leading to cancer cell death. Their short path length limits damage to adjacent healthy cells, offering a favorable therapeutic window.

The mechanism of this compound, more accurately referred to in clinical settings as ²²⁵Ac-J591 , involves the J591 antibody binding to PSMA on prostate cancer cells. Following this binding, the attached ²²⁵Ac delivers a lethal dose of alpha radiation to the tumor cell.

Preclinical and Clinical Investigations

While specific preclinical data for a compound designated "this compound" is not publicly available, extensive research has been conducted on the components of ²²⁵Ac-J591. Clinical trials are currently underway to evaluate the safety and efficacy of this agent in patients with metastatic castration-resistant prostate cancer (mCRPC).

Clinical Trial Landscape

Several clinical trials are investigating ²²⁵Ac-J591, both as a monotherapy and in combination with other treatments. These studies are primarily focused on determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and preliminary efficacy in patients with advanced prostate cancer.[1][2][3]

A pilot study is examining a single dose of 90 KBq/Kg of ²²⁵Ac-J591 in men with progressive mCRPC.[2] Another Phase I trial is a dose-escalation study to establish the MTD of a single dose regimen.[3] Furthermore, a Phase I/II study is exploring the combination of ²²⁵Ac-J591 with ¹⁷⁷Lu-PSMA-I&T, another radiopharmaceutical, to assess the safety and effectiveness of this dual-isotope approach.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from ongoing clinical investigations of ²²⁵Ac-J591.

| Clinical Trial Identifier | Phase | Intervention | Patient Population | Key Objectives |

| NCT04886986 | I/II | ²²⁵Ac-J591 + ¹⁷⁷Lu-PSMA-I&T | Progressive mCRPC | Determine MTD and efficacy of the combination.[1] |

| NCT03276572 | I | ²²⁵Ac-J591 | Progressive mCRPC | Determine DLT and MTD of single-agent ²²⁵Ac-J591.[3] |

| Pilot Study | Pilot | ²²⁵Ac-J591 | Progressive mCRPC | Evaluate safety and response to a single 90 KBq/Kg dose.[2] |

| Dosing Information from Clinical Trials | |

| ²²⁵Ac-J591 Monotherapy (Pilot Study) | 90 KBq/Kg single dose.[2] |

| ²²⁵Ac-J591 + ¹⁷⁷Lu-PSMA-I&T (NCT04886986) | ²²⁵Ac-J591 starting at 30 KBq/kg, with dose escalation. ¹⁷⁷Lu-PSMA-I&T at a fixed dose of 6.8 GBq. Co-administered every 8 weeks for 2 cycles.[1] |

Experimental Protocols

Detailed methodologies for the clinical trials are publicly available. The general workflow for a patient participating in a ²²⁵Ac-J591 clinical trial is as follows:

-

Screening: Patients undergo a thorough screening process to determine eligibility, which includes confirmation of mCRPC diagnosis and prior treatment history.[3]

-

Infusion: Eligible patients receive an intravenous infusion of ²²⁵Ac-J591.[3]

-

Monitoring and Follow-up: Patients are closely monitored for adverse events and treatment response. This includes regular physical examinations and blood tests.[3]

-

Response Assessment: Treatment response is documented using imaging techniques such as PET/CT scans with a PSMA-targeting radiotracer (e.g., ⁶⁸Ga-PSMA-HBED-CC).[3]

Visualizing the Science

To better illustrate the core concepts behind this compound (²²⁵Ac-J591) research, the following diagrams have been generated.

Concluding Remarks

The investigational agent this compound, identified in clinical research as ²²⁵Ac-J591, represents a promising targeted therapy for metastatic castration-resistant prostate cancer. By leveraging the specificity of the J591 antibody for PSMA and the potent cytotoxicity of Actinium-225, this radiopharmaceutical holds the potential to offer a new treatment modality for patients with advanced disease. The ongoing clinical trials are critical in defining its safety profile and therapeutic efficacy. The scientific community awaits the results of these studies with great interest, as they will undoubtedly shape the future of prostate cancer treatment.

References

An In-Depth Technical Guide to KGP591 and its Prodrug KGP618: A Novel Tubulin Polymerization Inhibitor Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel tubulin polymerization inhibitor, KGP591, and its corresponding water-soluble phosphate prodrug, KGP618. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with these compounds, based on the findings from the study "Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization" published in the European Journal of Medicinal Chemistry.

Core Compound: this compound - A Potent Inhibitor of Tubulin Polymerization

This compound is a novel small molecule belonging to a series of 6-aryl-3-aroyl-indole analogues. These compounds were designed as inhibitors of tubulin polymerization, a critical process for cell division, making them promising candidates for anticancer therapeutics.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules. Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. Molecular docking studies have indicated that this compound likely binds to the colchicine-binding site on β-tubulin.

dot

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated significant activity in various in vitro assays, highlighting its potential as an anticancer agent.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value |

| Tubulin Polymerization Inhibition | - | IC50 | 0.57 µM |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 | 102 nM |

| Cell Cycle Analysis | MDA-MB-231 (Breast Cancer) | Phase of Arrest | G2/M |

The Prodrug: KGP618 - Enhancing In Vivo Potential

To improve the in vivo applicability of this compound, a water-soluble phosphate prodrug, KGP618, was synthesized. The addition of a phosphate group enhances the aqueous solubility of the parent compound, a crucial factor for intravenous administration and overall bioavailability.

Prodrug Activation

KGP618 is designed to be inactive in its prodrug form. Upon administration, it is converted to the active drug, this compound, through the action of endogenous phosphatases, which are abundant in the body. This conversion is expected to occur systemically, releasing the active cytotoxic agent.

dot

Caption: Activation of the KGP618 prodrug to this compound.

In Vivo Efficacy

The efficacy of the KGP618 prodrug was evaluated in an orthotopic model of kidney cancer (RENCA-luc) in BALB/c mice.

Table 2: In Vivo Efficacy of KGP618

| Animal Model | Cancer Type | Treatment | Outcome |

| BALB/c Mice | RENCA-luc (Kidney Cancer) | KGP618 | Significant reduction in bioluminescence signal |

This reduction in bioluminescence is indicative of vascular disrupting agent (VDA) efficacy, suggesting that KGP618, upon conversion to this compound, can disrupt the tumor vasculature, leading to cancer cell death.

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound and KGP618.

Synthesis of this compound and KGP618

The synthesis of this compound, a 6-aryl-3-aroyl-indole, involves a multi-step synthetic route, which is detailed in the primary publication. The synthesis of the prodrug KGP618 from its parent phenolic precursor, this compound, involves a phosphorylation step to introduce the phosphate group.

dot

KGP591 (CAS 3018962-69-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

KGP591 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant anti-proliferative and anti-tumor activities. With a CAS number of 3018962-69-8, this compound has emerged as a subject of interest in oncology research due to its ability to induce G2/M cell cycle arrest, inhibit cell migration, and disrupt microtubule structures in cancer cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its biological evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising anti-cancer agent.

Physicochemical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value |

| CAS Number | 3018962-69-8 |

| Molecular Formula | C₂₄H₂₁NO₅ |

| Molecular Weight | 403.43 g/mol |

Mechanism of Action and Biological Activities

This compound exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, migration, and intracellular transport. By binding to tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of downstream cellular events.

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro and in vivo assays.

| Assay | Cell Line/System | Parameter | Value | Reference |

| Tubulin Polymerization Inhibition | Cell-free | IC₅₀ | 0.57 µM | [1] |

| Cell Proliferation | MDA-MB-231 | - | Inhibition at 100 nM (72h) | [1] |

| Cell Migration | MDA-MB-231 | - | Inhibition at 100 nM (72h) | [1] |

| Cell Cycle Arrest | MDA-MB-231 | - | G2/M arrest at 200 nM (48h) | [1] |

| Anti-tumor Activity | RENCA orthotopic model | - | Shows antitumor activity | [1] |

Signaling Pathways

The inhibition of tubulin polymerization by this compound triggers a series of signaling events that culminate in cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition Pathway

This compound directly interacts with tubulin dimers, preventing their incorporation into microtubules. This disruption of microtubule dynamics is the primary mechanism of action.

G2/M Cell Cycle Arrest Pathway

Disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint (SAC). This checkpoint halts the cell cycle in the G2/M phase to prevent improper chromosome segregation.

Inhibition of Cell Migration Pathway

Microtubule dynamics are also critical for cell motility. The inhibition of these dynamics by this compound impairs the processes of cell polarization, adhesion, and contraction, which are necessary for migration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Tubulin Polymerization Assay (In Vitro)

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Workflow:

Protocol:

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound stock solution in DMSO

-

96-well microplate, temperature-controlled spectrophotometer.

-

-

Procedure:

-

Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer. Add 10 µL of each dilution to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes.

-

The IC₅₀ value is calculated by plotting the rate of polymerization against the log of the this compound concentration.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma).

-

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Line: MDA-MB-231.

-

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound (e.g., 200 nM) for 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate for 30 minutes in the dark at 37°C.

-

Analyze the cell cycle distribution by flow cytometry.

-

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

Cell Line: MDA-MB-231.

-

Procedure:

-

Grow MDA-MB-231 cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or wound in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing this compound at the desired concentration.

-

Image the scratch at 0 hours and at various time points (e.g., 24, 48, 72 hours).

-

Quantify the rate of wound closure to assess cell migration.

-

In Vivo Anti-tumor Activity (RENCA Orthotopic Model)

This protocol describes the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model of renal cell carcinoma.

Protocol:

-

Animal Model: BALB/c mice.

-

Cell Line: RENCA (murine renal adenocarcinoma).

-

Procedure:

-

Surgically implant RENCA cells into the kidney of BALB/c mice to establish an orthotopic tumor.

-

Allow the tumors to grow to a palpable size.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule.

-

Monitor tumor growth over time using calipers or imaging techniques.

-

At the end of the study, excise the tumors and weigh them to determine the extent of tumor growth inhibition.

-

Conclusion

This compound is a potent tubulin polymerization inhibitor with promising anti-cancer properties. Its ability to induce G2/M cell cycle arrest and inhibit cell migration in cancer cells, coupled with its demonstrated in vivo anti-tumor activity, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: KGP591 in Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KGP591 is a potent small molecule inhibitor of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. These characteristics make this compound a compelling candidate for anti-cancer drug development. The following application notes provide detailed protocols for in vitro studies using the triple-negative breast cancer cell line, MDA-MB-231, a commonly used model to assess the efficacy of anti-cancer compounds.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The disruption of the microtubule network leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition, and ultimately triggers programmed cell death (apoptosis).

Figure 1: Proposed signaling pathway for this compound's mechanism of action.

Quantitative Data

The inhibitory activity of this compound has been quantified in the MDA-MB-231 human breast cancer cell line.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MDA-MB-231 | 0.57 | [1] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[2][3]

Experimental Protocols

The following are detailed protocols for culturing MDA-MB-231 cells and assessing the in vitro effects of this compound.

MDA-MB-231 Cell Culture

Materials:

-

MDA-MB-231 cells (ATCC® HTB-26™)

-

Leibovitz's L-15 Medium (ATCC® 30-2008™)

-

Fetal Bovine Serum (FBS), 10% final concentration

-

0.05% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Cell culture flasks/plates

-

Incubator (37°C, no CO2)

Protocol:

-

Thawing Cells:

-

Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (L-15 + 10% FBS).

-

Centrifuge at 150 x g for 8-12 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells in a suitable culture flask and incubate at 37°C in a non-CO2 incubator.

-

-

Subculturing:

-

When cells reach 80-90% confluency, remove the medium and rinse the cell monolayer with PBS.

-

Add 2-3 mL of 0.05% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Neutralize the trypsin by adding 2-3 volumes of complete growth medium.

-

Collect the cell suspension and centrifuge as described above.

-

Resuspend the cell pellet and plate at the desired density for subsequent experiments or continued culture.[4]

-

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the IC50 of this compound.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Cell Cycle Analysis

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of this compound's effect.[1][6]

Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound

-

6-well plates or other suitable culture dishes

-

Pipette tip (p200) or a dedicated scratch tool

-

Microscope with a camera

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A delay in closure in this compound-treated cells indicates inhibition of cell migration.[7][8]

Figure 2: Experimental workflows for in vitro assays with this compound.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound's anti-cancer properties. The methodologies described can be adapted for use with other relevant cell lines to further elucidate the compound's spectrum of activity and mechanism of action. As a potent inhibitor of tubulin polymerization, this compound holds promise as a therapeutic agent, and these in vitro assays are fundamental for its preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. researchgate.net [researchgate.net]

- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: KGP591 Treatment of MDA-MB-231 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

KGP591 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant anti-cancer activity in various preclinical models. This document provides detailed application notes and experimental protocols for the treatment of the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, with this compound. The MDA-MB-231 cell line is a widely utilized model for studying aggressive and metastatic breast cancers. These protocols are intended to guide researchers in investigating the cellular and molecular effects of this compound, including its impact on cell viability, cell cycle progression, apoptosis, and cell migration.

Data Presentation

The following table summarizes the quantitative data regarding the effects of this compound on MDA-MB-231 cells.

| Parameter | Value | Experimental Conditions | Reference |

| IC50 | 0.57 µM | Tubulin Polymerization Inhibition Assay | [1] |

| Cell Viability (MTT Assay) | Concentration-dependent decrease | 72-hour treatment | [1] |

| Cell Cycle Arrest | Significant G2/M phase arrest | 200 nM, 48-hour treatment | [1] |

| Cell Migration Inhibition | Significant inhibition | 100 nM, 72-hour treatment | [1] |

| Microtubule Disruption | Evident disruption | 100 nM, 30-minute treatment | [1] |

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on MDA-MB-231 cells.

Experimental Protocols

MDA-MB-231 Cell Culture

Materials:

-

MDA-MB-231 cell line (ATCC® HTB-26™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, wash the cells with PBS, then add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability (MTT) Assay

Materials:

-

MDA-MB-231 cells

-

Complete DMEM medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

Materials:

-

MDA-MB-231 cells

-

Complete DMEM medium

-

This compound stock solution

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound (e.g., 200 nM) for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

MDA-MB-231 cells

-

Complete DMEM medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound at various concentrations for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Wound Healing (Migration) Assay

Materials:

-

MDA-MB-231 cells

-

Complete DMEM medium

-

This compound stock solution

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and grow to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing this compound (e.g., 100 nM) or vehicle control.

-

Capture images of the wound at 0 hours and after 24-72 hours of incubation.

-

Measure the wound area at each time point to quantify cell migration.

Western Blotting

Materials:

-

Treated MDA-MB-231 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

Immunofluorescence for Microtubule Staining

Materials:

-

MDA-MB-231 cells

-

Coverslips in 24-well plates

-

This compound stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Protocol:

-

Seed MDA-MB-231 cells on coverslips and allow them to adhere.

-

Treat the cells with this compound (e.g., 100 nM) for 30 minutes.

-

Fix the cells with 4% PFA for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Block with blocking solution for 30 minutes.

-

Incubate with anti-α-tubulin antibody for 1 hour.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest at the G2/M phase and induction of apoptosis.

References

Application Notes and Protocols for G2/M Cell Cycle Arrest Assay

Disclaimer: Information regarding a specific compound designated "KGP591" was not available in the public domain at the time of this writing. Therefore, these application notes and protocols are provided as a general guide for a hypothetical G2/M cell cycle arresting agent, referred to herein as "Compound X". Researchers should optimize these protocols for their specific compound and cell lines of interest.

Introduction

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA.[1] Many anti-cancer agents function by inducing cell cycle arrest at this checkpoint, leading to apoptosis or mitotic catastrophe in cancer cells.[2] These application notes provide a comprehensive overview and detailed protocols for characterizing the G2/M cell cycle arrest induced by a research compound, "Compound X". The methodologies described herein are essential for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

The G2/M phase is recognized as the most radiosensitive stage of the cell cycle.[1] Synchronization of cells in the G2/M phase has been shown to sensitize them to radiation.[1] Therefore, compounds that induce G2/M arrest are of significant interest as potential radiosensitizers.

Mechanism of Action: G2/M Cell Cycle Arrest

The transition from the G2 to the M phase is primarily controlled by the activation of the Cyclin B1/CDK1 complex. Various cellular stress signals, including DNA damage, can trigger signaling cascades that prevent the activation of this complex, leading to G2/M arrest. A common pathway involves the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases in response to DNA damage.[2][3] These kinases then phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2.[2][3] Activated Chk1/Chk2 can inactivate Cdc25 phosphatases, which are responsible for the activating dephosphorylation of CDK1.[2] Additionally, these pathways can lead to the upregulation of the p53 tumor suppressor and its downstream target, the cyclin-dependent kinase inhibitor p21, which can also inhibit the Cyclin B1/CDK1 complex.[3] Inhibition of key proteins involved in RNA metabolism, such as eIF4A3, can also lead to G2/M arrest by downregulating the expression of critical cell cycle proteins like Cyclin B1.[4]

Key Experiments and Protocols

I. Cell Culture and Treatment

This protocol describes the basic steps for culturing cells and treating them with "Compound X".

Materials:

-

Cancer cell line of interest (e.g., T24, 4T1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

"Compound X" (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.[2]

-

Prepare a stock solution of "Compound X" in a suitable solvent.

-

On the day of the experiment, dilute "Compound X" to the desired final concentrations in a complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing "Compound X" or a vehicle control (medium with the same concentration of solvent).

-

Incubate the cells for the desired time period (e.g., 24 hours).

II. Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[2][5]

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[4]

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.[2]

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.[4]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.[4]

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.[4]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[4]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4]

-

Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

III. Western Blot Analysis of G2/M Regulatory Proteins

This protocol is to assess the protein levels of key G2/M regulators, such as Cyclin B1 and CDK1.[4]

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.[4]

-

Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation

Quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Effect of Compound X on Cell Cycle Distribution

| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle | - | |||

| Compound X | Concentration 1 | |||

| Compound X | Concentration 2 | |||

| Compound X | Concentration 3 |

Table 2: Effect of Compound X on G2/M Regulatory Protein Expression

| Treatment | Concentration | Relative Cyclin B1 Expression | Relative CDK1 Expression | Relative p-Histone H3 Expression |

| Vehicle | - | |||

| Compound X | Concentration 1 | |||

| Compound X | Concentration 2 | |||

| Compound X | Concentration 3 |

Visualizations

Signaling Pathway of G2/M Arrest

Caption: Signaling pathway leading to G2/M cell cycle arrest.

Experimental Workflow for G2/M Arrest Assay

Caption: Workflow for G2/M cell cycle arrest assay.

Troubleshooting

-

Low cell viability: Reduce the concentration of "Compound X" or the treatment duration. Ensure the solvent concentration is not toxic to the cells.

-

Poor separation of cell cycle phases in flow cytometry: Optimize the fixation and staining protocol. Ensure a single-cell suspension before analysis.

-

Weak signal in Western blot: Increase the amount of protein loaded. Optimize antibody concentrations and incubation times. Ensure the use of fresh lysis buffer with inhibitors.[4]

Safety Precautions

Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle "Compound X" in a well-ventilated area. Refer to the material safety data sheet (MSDS) for detailed safety information.[4]

References

- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes: Evaluating the Anti-Migratory Potential of Novel Compounds Using the Transwell Cell Migration Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process essential for various physiological events, including embryonic development, tissue regeneration, and immune responses. However, dysregulated cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The ability of cancer cells to migrate from a primary tumor and invade distant tissues is a major cause of cancer-related mortality. Therefore, the identification and characterization of novel compounds that can inhibit cancer cell migration is a critical area of research in oncology drug discovery.

The Transwell cell migration assay, also known as the Boyden chamber assay, is a widely used and robust in vitro method to quantify the chemotactic response of cells to a chemoattractant.[1][2][3][4][5] This assay is particularly well-suited for screening chemical compounds for their potential to inhibit or stimulate cell migration.[1][2] This application note provides a detailed protocol for utilizing the Transwell assay to assess the anti-migratory effects of a hypothetical test compound, KGP591, on cancer cells.

Principle of the Transwell Assay

The Transwell assay utilizes a two-chamber system separated by a microporous membrane.[1][4] Cells are seeded into the upper chamber (the insert), and a chemoattractant is placed in the lower chamber. A chemoattractant gradient is established, prompting the cells to migrate through the pores of the membrane towards the chemoattractant.[6] The effect of a test compound, such as this compound, can be evaluated by adding it to the cell suspension in the upper chamber. By quantifying the number of cells that have migrated to the lower surface of the membrane, the inhibitory or stimulatory effect of the compound on cell migration can be determined.

Data Presentation

The quantitative data from a Transwell cell migration assay can be summarized to compare the effects of different concentrations of a test compound. The results are often expressed as the percentage of migrating cells relative to an untreated control.

Table 1: Effect of this compound on Cancer Cell Migration

| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SD) | Percent Migration (%) | Percent Inhibition (%) |

| Vehicle Control (DMSO) | 0 | 450 ± 25 | 100 | 0 |

| This compound | 0.1 | 380 ± 20 | 84.4 | 15.6 |

| This compound | 1 | 250 ± 15 | 55.6 | 44.4 |

| This compound | 10 | 110 ± 12 | 24.4 | 75.6 |

| This compound | 100 | 45 ± 8 | 10.0 | 90.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

This section provides a detailed methodology for performing a Transwell cell migration assay to evaluate the effect of a test compound.

Materials and Reagents

-

24-well Transwell inserts (e.g., 8 µm pore size polycarbonate membrane)

-

24-well cell culture plates

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum (FBS))

-

Serum-free cell culture medium

-

Chemoattractant (e.g., FBS, specific growth factors)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Extraction solution (e.g., 10% acetic acid)

-

Cotton swabs

-

Inverted microscope

-

Microplate reader

Experimental Workflow

Caption: Workflow for the Transwell cell migration assay.

Detailed Protocol

Day 1: Cell Preparation

-

Cell Seeding: Plate the cancer cells in a T-75 flask with complete medium and culture until they reach 70-80% confluency.

-

Serum Starvation: The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace it with serum-free medium. Incubate for 18-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.

Day 2: Assay Setup

-

Prepare Lower Chamber: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

-